N-{3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}-3,4,5-trimethoxybenzamide
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Overview
Description
N-{3-Chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl}-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a piperazine moiety, and a trimethoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-Chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl}-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Thiophene-2-Carbonyl Chloride: Thiophene-2-carboxylic acid is reacted with thionyl chloride to form thiophene-2-carbonyl chloride.
Synthesis of Piperazine Intermediate: Piperazine is reacted with the thiophene-2-carbonyl chloride to form the thiophene-2-carbonyl piperazine intermediate.
Formation of the Final Compound: The intermediate is then reacted with 3-chloro-4-aminophenyl-3,4,5-trimethoxybenzoate under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-Chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl}-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{3-Chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl}-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-Chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Thiophene Derivatives: Compounds containing the thiophene ring.
Piperazine Derivatives: Compounds with the piperazine moiety.
Uniqueness
N-{3-Chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl}-3,4,5-trimethoxybenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C25H26ClN3O5S |
---|---|
Molecular Weight |
516.0 g/mol |
IUPAC Name |
N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C25H26ClN3O5S/c1-32-20-13-16(14-21(33-2)23(20)34-3)24(30)27-17-6-7-19(18(26)15-17)28-8-10-29(11-9-28)25(31)22-5-4-12-35-22/h4-7,12-15H,8-11H2,1-3H3,(H,27,30) |
InChI Key |
GOAXUBQNLXULCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl |
Origin of Product |
United States |
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